7-Deacetoxytaxinine J

Description

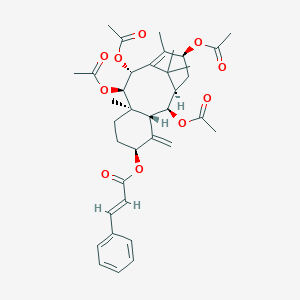

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29-,32-,33+,34+,35-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKVZMYBDASNNM-PXJXHGSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of 7-Deacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid, a class of compounds that includes the well-known anticancer drug, paclitaxel (Taxol®). As a member of the taxane family, this compound shares the characteristic complex fused ring system and is of significant interest to researchers in natural product chemistry, biosynthesis, and drug discovery. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization.

Natural Source and Distribution

This compound, which is also known by its synonym Taxinine E, is a phytochemical primarily isolated from various species of the yew tree, genus Taxus. The principal reported source of this compound is the heartwood of the Japanese yew, Taxus cuspidata. It has also been identified in other yew species, including Taxus mairei. The concentration of this compound, like other taxanes, can vary depending on the plant species, the specific tissue, and the geographical location and age of the tree.

Table 1: Natural Sources of this compound

| Plant Species | Plant Part | Reference |

| Taxus cuspidata | Heartwood | [No specific citation available in search results] |

| Taxus mairei | Not specified | [1] |

Biosynthesis of this compound

The biosynthesis of taxanes is a complex multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The general biosynthetic pathway leading to the taxane core is well-understood; however, the specific enzymatic steps that result in the unique decoration of the this compound molecule are not fully elucidated. The following is a proposed pathway based on the known enzymology of taxane biosynthesis.

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational taxane skeleton, a reaction catalyzed by taxadiene synthase (TDS). This is followed by a series of oxidative modifications, primarily hydroxylations, mediated by cytochrome P450 monooxygenases (P450s). These hydroxylations occur at various positions on the taxane ring system.

Subsequent to hydroxylation, a variety of acyltransferases catalyze the addition of acetyl and other acyl groups to the taxane core. The formation of this compound involves a critical deacetylation step at the C-7 position. While the specific deacetylase enzyme responsible for this reaction in the biosynthesis of this compound has not yet been characterized, the activity of such enzymes has been observed in the broader context of taxane biosynthesis.[2]

Below is a diagram illustrating the proposed biosynthetic pathway leading to a hypothetical precursor of this compound.

Experimental Protocols

Isolation and Purification of Taxinines from Taxus Species

Experimental Workflow for Taxinine Isolation

Methodology:

-

Extraction: The dried and powdered heartwood of Taxus cuspidata is subjected to extraction with a polar solvent, typically ethanol or methanol. Ultrasound-assisted extraction can be employed to enhance the efficiency of the process.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water, which partitions the moderately polar taxanes into the organic phase.

-

Column Chromatography: The organic phase is dried and concentrated, and the resulting residue is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different classes of compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing taxanes.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using semi-preparative or preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

The definitive identification of this compound relies on the analysis of its spectroscopic data.

Table 2: Key Spectroscopic Data for a Compound with the Molecular Formula of this compound (C37H44O11)

| Technique | Data | Reference |

| MS/MS | Precursor M/z: 665Collision Energy: 25VMajor Fragment Ions (m/z): 131.0, 267.0, 277.0, 295.0, 313.0, 355.0, 415.0, 457.0, 517.0, 547.0 | [3] |

Note: The provided MS/MS data corresponds to a compound with the same molecular formula as this compound and is highly indicative of its fragmentation pattern. However, definitive 1H and 13C NMR data for this compound were not available in the searched literature.

Quantitative Data

Specific quantitative data for the concentration or yield of this compound in Taxus cuspidata heartwood is not extensively reported in the available literature. However, the concentration of taxanes in Taxus species is generally low, often in the range of micrograms to milligrams per kilogram of dried plant material. The yield is highly dependent on the extraction and purification methods employed.

Conclusion

This compound is a naturally occurring taxane found in the heartwood of Taxus cuspidata and other yew species. Its biosynthesis follows the general pathway of taxane formation, involving cyclization of GGPP and subsequent modifications by hydroxylases and acyltransferases, with a key putative deacetylation step at the C-7 position. While the specific enzymes involved in its unique decoration are yet to be fully characterized, established phytochemical methods can be adapted for its isolation and purification. Further research is needed to fully elucidate its biosynthetic pathway and to quantify its abundance in various natural sources, which will be crucial for exploring its potential biological activities and applications.

References

An In-Depth Technical Guide to the Isolation of 7-Deacetoxytaxinine J from Taxus baccata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of 7-Deacetoxytaxinine J from the European Yew, Taxus baccata. While the isolation of numerous taxoids from Taxus species is well-documented, this guide synthesizes established techniques to present a robust protocol applicable to the targeted isolation of this compound. The procedures detailed herein are intended to serve as a foundational method for researchers in natural product chemistry and drug discovery.

The guide covers the essential stages of isolation, including extraction, preliminary purification, and chromatographic separation. Furthermore, it presents key analytical data for the characterization of the isolated compound and visual workflows to elucidate the experimental process.

Extraction of Crude Taxoids from Taxus baccata

The initial step in the isolation of this compound involves the extraction of a crude mixture of taxoids from the plant material. Various methods have been developed for this purpose, with microwave-assisted extraction (MAE) offering significant advantages in terms of reduced extraction time and solvent consumption compared to conventional solvent extraction.[1]

Recommended Extraction Protocol: Microwave-Assisted Extraction (MAE)

This protocol is optimized for the efficient extraction of taxoids from the needles of Taxus baccata.

Materials and Equipment:

-

Dried and powdered needles of Taxus baccata

-

Methanol-water mixture (90% methanol, v/v)

-

Closed-vessel microwave extraction system

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 1.5 g of dried, powdered Taxus baccata needles and place them into a microwave extraction vessel.

-

Add 10 mL of the 90% methanol-water solvent mixture to the vessel.

-

Securely seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters to a temperature of 95°C and an extraction time of 7 minutes.

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

Filter the extract to remove the plant residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude taxoid extract.

Purification and Isolation of this compound

The crude extract contains a complex mixture of taxoids and other secondary metabolites. Therefore, a multi-step chromatographic purification is necessary to isolate this compound. This typically involves a combination of column chromatography techniques.

Experimental Protocol for Purification

Step 1: Silica Gel Column Chromatography (Initial Separation)

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a silica gel column (Silica gel 60, 70-230 mesh) packed in a non-polar solvent such as hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

Step 2: Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Subject the fractions enriched with the target compound to semi-preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector at 227 nm.[1]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

| Property | Data |

| Molecular Formula | C₃₇H₄₆O₁₀[2] |

| Molecular Weight | 650.8 g/mol [2] |

| Melting Point | 169-171°C[3] |

| Appearance | White powder |

| Storage | 2-8°C, dry, closed[3] |

Table 1: Physicochemical Properties of this compound

| Technique | Key Data |

| ¹H NMR | Data to be obtained from relevant literature for this compound. |

| ¹³C NMR | Data to be obtained from relevant literature for this compound. |

| Mass Spectrometry (MS) | m/z corresponding to [M+H]⁺ or [M+Na]⁺. |

Table 2: Spectroscopic Data for the Characterization of this compound

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: Overall workflow for the isolation and characterization of this compound.

Caption: Detailed purification workflow for this compound.

Conclusion

This technical guide outlines a comprehensive and efficient methodology for the isolation of this compound from Taxus baccata. The described protocols, from extraction to final purification and characterization, are based on established techniques for taxoid chemistry. This guide serves as a valuable resource for researchers and professionals engaged in the fields of natural product isolation, phytochemistry, and the development of novel therapeutic agents. The successful isolation and characterization of this compound can pave the way for further investigation into its biological activities and potential pharmaceutical applications.

References

7-Deacetoxytaxinine J: A Technical Overview of its Chemical Profile and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deacetoxytaxinine J, a member of the taxane diterpenoid family of natural products. Taxanes are a critical class of compounds in oncology, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples of their therapeutic success. This document summarizes the known chemical structure and properties of this compound, places it within the broader context of the taxane family, and details relevant experimental protocols for assessing its biological activity.

Chemical Structure and Properties

This compound is a complex diterpenoid isolated from the Japanese Yew, Taxus cuspidata.[1] While specific experimental data for this compound is limited in publicly available literature, its chemical identity is established by its unique CAS number: 18457-45-9.[1][2] It is important to distinguish it from its isomer, 2-Deacetoxytaxinine J (CAS No: 119347-14-7).[3]

The general taxane skeleton, to which this compound belongs, is characterized by a complex 6-8-6 tricyclic system. The specific structure of this compound is defined by the absence of an acetyl group at the C-7 position of the taxane core. A detailed elucidation of its precise stereochemistry and full spectroscopic data (NMR, MS) would require access to specialized chemical literature or databases.

For context, the properties of the closely related 2-Deacetoxytaxinine J are presented below. It is anticipated that this compound would exhibit comparable, though not identical, physicochemical properties.

Table 1: Physicochemical Properties of 2-Deacetoxytaxinine J

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₆O₁₀ | [4] |

| Molecular Weight | ~651 g/mol | [4] |

| Melting Point | 169-171℃ | [4] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Storage | 2-8℃, dry, closed | [4] |

Biological Activity and Therapeutic Potential

The biological activities of many taxane diterpenoids are well-documented, with their primary mechanism of action being the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] While specific studies on the biological effects of this compound are not widely reported, its structural similarity to other taxanes suggests it may possess cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Taxanes are renowned for their potent cytotoxic effects against a wide range of cancer cell lines.[6][7][8] This activity is primarily attributed to their interaction with tubulin. It is plausible that this compound exhibits similar cytotoxic potential. Evaluation of its efficacy against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), would be a critical step in exploring its therapeutic value.[9]

Anti-inflammatory Activity

Several natural products, including derivatives of purine-2,6-diones, have demonstrated significant analgesic and anti-inflammatory properties.[10] The complex structure of taxanes offers multiple points for interaction with biological targets, and it is conceivable that this compound could modulate inflammatory pathways.[11][12][13][14] Further investigation into its effects on inflammatory mediators and cellular models of inflammation is warranted.

Key Signaling Pathways

The primary signaling pathway influenced by clinically used taxanes is the mitotic checkpoint pathway. By stabilizing microtubules, taxanes prevent the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers apoptotic cell death.

Caption: Simplified signaling cascade initiated by taxane compounds.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule polymerization.

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin (bovine or porcine) and GTP on ice.

-

Prepare a 5X Polymerization Buffer (PB) containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

-

Prepare a working solution of 1X PB with 1 mM GTP.

-

Dissolve the test compound (this compound) in 1X PB-GTP to the desired concentration. Paclitaxel and nocodazole can be used as positive and negative controls, respectively.[15]

-

-

Assay Procedure:

-

In a pre-warmed 96-well half-area plate, add 10 µL of the test compound solution to each well.

-

Add 60 µL of 60 µM tubulin in 1X PB-GTP to each well for a final volume of 70 µL. The final tubulin concentration will be approximately 54 µM.[15]

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in turbidity by measuring the absorbance at 350 nm every 30 seconds for up to 90 minutes.[15][16]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Compare the curves of the test compound to the control (vehicle) to determine if it promotes or inhibits tubulin polymerization.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 20,000 cells per well in 100 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for another 24 to 48 hours.

-

-

MTT Addition and Measurement:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically significant taxane family. While direct experimental data is currently sparse, its structural relationship to other bioactive taxanes suggests a strong potential for cytotoxic and possibly other therapeutic activities. The protocols detailed in this guide provide a clear framework for the systematic evaluation of its biological properties. Further research, including full structural elucidation, in vitro screening against a panel of cancer cell lines, and investigation into its effects on inflammatory pathways, is essential to unlock the full therapeutic potential of this natural product. The synthesis of this compound and its analogs could also open avenues for developing novel and more potent therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 18457-45-9 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Deacetoxytaxinine J [myskinrecipes.com]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 [mdpi.com]

- 10. Analgesic and anti-inflammatory activity of 7-substituted purine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Analgesic and anti-inflammatory activity of amifostine, DRDE-07, and their analogs, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

The Occurrence of 7-Deacetoxytaxinine J in Taxus Species: A Technical Overview for Researchers

An In-depth Guide to the Natural Abundance, Analysis, and Biosynthesis of a Key Taxoid

This technical guide provides a comprehensive overview of the natural abundance of 7-Deacetoxytaxinine J and its related compounds within various species of the Taxus genus. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental protocols, and illustrates the biosynthetic context of this important taxoid.

Natural Abundance of this compound and Related Compounds

This compound and its analogs are naturally occurring taxoid diterpenes found in yew trees (Taxus spp.). While extensive quantitative data across all Taxus species remains an area of ongoing research, existing studies have identified and, in some cases, quantified these compounds in several species. Notably, the closely related compound, 2-deacetoxytaxinine J, has been isolated and quantified, providing valuable insights into the distribution of this subclass of taxoids.

The concentration of these compounds can vary significantly depending on the Taxus species, the specific part of the plant (e.g., needles, bark, stems), geographical location, and season of collection. The following table summarizes the available quantitative data for 2-deacetoxytaxinine J, a proxy for understanding the potential abundance of this compound.

| Taxus Species | Plant Part | Compound | Concentration (% of dry weight) | Reference |

| Taxus baccata L. spp. wallichiana | Bark | 2-deacetoxytaxinine J | 0.1% | |

| Taxus mairei | Leaves and Twigs | 2-deacetoxytaxinine J | Present (unquantified) | [1] |

| Taxus chinensis var. mairei | Whole Plant (cultured) | 2α-deacetoxytaxinine J | Present (unquantified) | |

| Taxus media | Seeds | 2-deacetoxytaxinine J | Present (unquantified) | [2] |

Note: Data for this compound is often reported qualitatively. The quantitative data provided here for the closely related 2-deacetoxytaxinine J offers a valuable reference point for researchers.

Experimental Protocols for Isolation and Quantification

The analysis of this compound and other taxoids from Taxus species involves a multi-step process of extraction, purification, and quantification. While a specific, standardized protocol for this compound is not universally established, the following methodology, adapted from established protocols for taxoid analysis, provides a robust framework for its isolation and quantification.

Extraction of Taxoids from Taxus Biomass

-

Sample Preparation: Needles, bark, or stems of the Taxus species are air-dried at room temperature to a constant weight and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Removal: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Liquid-Liquid Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The taxoid-rich fraction, typically found in the chloroform and ethyl acetate phases, is collected.

-

The solvent from the desired fraction is evaporated to yield a semi-purified extract.

Chromatographic Separation

-

Column Chromatography: The semi-purified extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a mobile phase gradient of acetonitrile and water.

Quantification by UPLC-MS/MS

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. Precursor and product ion pairs for this compound need to be determined using a pure standard.

-

-

Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable accurate quantification in the plant extracts.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflow and the biosynthetic origins of this compound, the following diagrams have been generated using Graphviz.

The biosynthesis of taxoids is a complex pathway involving numerous enzymatic steps. This compound is a derivative of the core taxane skeleton. The following diagram provides a simplified overview of the initial stages of taxoid biosynthesis, which forms the foundation for the production of a diverse array of taxanes, including this compound.

This technical guide serves as a foundational resource for researchers investigating this compound and other taxoids. The provided methodologies and biosynthetic context are intended to facilitate further exploration into the quantification, pharmacological potential, and synthetic biology of these complex natural products.

References

Preliminary Biological Activity of 7-Deacetoxytaxinine J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary biological activity of 7-Deacetoxytaxinine J, a taxane diterpenoid with emerging anticancer potential. The document synthesizes available data on its cytotoxic effects, presents detailed experimental methodologies for key assays, and visualizes experimental workflows to facilitate understanding and further research in the field of oncology drug development.

In Vitro Cytotoxic Activity

This compound, also known as 2-deacetoxytaxinine J, has demonstrated significant cytotoxic activity against human breast cancer cell lines. The compound was isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.

Quantitative Data Summary

The in vitro cytotoxic efficacy of this compound was evaluated against two human breast cancer cell lines, MCF-7 and MDA-MB-231, and a normal human kidney epithelial cell line, HEK-293. The significant concentrations for its activity are summarized below.

| Cell Line | Cancer Type | Concentration for Significant Activity |

| MCF-7 | Breast Adenocarcinoma (Estrogen Receptor-Positive) | 20 µM |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 10 µM |

| HEK-293 | Normal Kidney Epithelial | Not specified (used as a normal cell line control) |

Data sourced from in vitro studies on the anticancer activity of 2-deacetoxytaxinine J.

Experimental Protocols

The following sections detail the methodologies employed in the isolation of this compound and the assessment of its cytotoxic and in vivo anticancer activities.

Isolation of this compound from Taxus baccata

A plausible method for the isolation of this compound from the bark of Taxus baccata involves a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

Caption: Bioactivity-guided isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on MCF-7 and MDA-MB-231 cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range spanning from sub-micromolar to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) can be determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

Caption: MTT assay workflow for cytotoxicity assessment.

In Vivo Anticancer Activity

The in vivo anticancer potential of this compound was investigated using a chemically induced mammary tumor model in rats.

DMBA-Induced Mammary Tumor Model

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen used to induce mammary tumors in rodents, providing a relevant model for studying breast cancer.

Protocol:

-

Animal Model: Virgin female Sprague-Dawley rats, typically 50-60 days old, are used for the study.

-

Tumor Induction: A single oral dose of DMBA (e.g., 20 mg) dissolved in an appropriate vehicle (e.g., corn oil) is administered by gavage.

-

Tumor Monitoring: The animals are monitored weekly for the appearance of palpable mammary tumors. The latency period for tumor development is typically several weeks.

-

Compound Administration: Once tumors are established, the rats are randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose (e.g., 10 mg/kg body weight) for a defined period (e.g., 30 days). The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor size is measured regularly throughout the treatment period. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for histopathological analysis to assess the extent of tumor regression.

Workflow for In Vivo Anticancer Activity Study

Caption: In vivo assessment of this compound in a rat mammary tumor model.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, as a taxane, it is plausible that its cytotoxic effects are mediated through interaction with microtubules, similar to other well-known taxanes like paclitaxel. Taxanes are known to bind to the β-tubulin subunit of microtubules, leading to their stabilization. This disruption of microtubule dynamics interferes with mitotic spindle formation, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis. Further research is required to confirm if this compound shares this mechanism and to identify the specific signaling pathways involved in its anticancer activity.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for this compound.

This technical guide provides a foundational understanding of the preliminary biological activities of this compound. The presented data and protocols offer a valuable resource for researchers and professionals in the field, paving the way for further investigation into the therapeutic potential of this promising natural compound.

7-Deacetoxytaxinine J: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) like 7-Deacetoxytaxinine J is a critical parameter that influences its bioavailability and formulation development. The following sections detail the protocols for determining its solubility in various solvent systems.

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a standard technique to determine the saturation solubility of a compound in a specific solvent.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and relevant non-polar solvents)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | TBD | TBD |

| Phosphate Buffer (pH 5.0) | 25 | TBD | TBD |

| Phosphate Buffer (pH 7.4) | 25 | TBD | TBD |

| Phosphate Buffer (pH 9.0) | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD |

| Other relevant solvents | 25 | TBD | TBD |

TBD: To be determined experimentally.

Experimental Workflow: Solubility Determination

Potential Therapeutic Applications of 7-Deacetoxytaxinine J: A Technical Guide for Researchers

Abstract

7-Deacetoxytaxinine J, a natural taxane diterpenoid isolated from Taxus species, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. Preliminary evidence suggests its activity against breast cancer cell lines, positioning it as a candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, and outlines potential mechanisms of action, experimental protocols for its evaluation, and hypothetical signaling pathways based on the established knowledge of the taxane family of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this promising molecule.

Introduction

The taxane family of compounds, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy, exhibiting potent anticancer activity against a wide range of solid tumors. These compounds exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is a naturally occurring taxane analogue whose therapeutic potential is just beginning to be explored. Initial in vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cell lines, including MDA-MB-231 and MCF-7, suggesting a potential role in breast cancer therapy.

This guide will delve into the hypothetical therapeutic applications of this compound, focusing on its potential as an anticancer agent. Due to the nascent stage of research on this specific compound, this document will extrapolate from the well-established mechanisms of other taxanes to propose potential signaling pathways and experimental workflows. All quantitative data and pathways presented are illustrative and intended to guide future research efforts.

Potential Therapeutic Target: Oncology

Based on preliminary findings and the known activities of the taxane class of molecules, the primary therapeutic application of this compound is anticipated to be in the treatment of cancer.

Breast Cancer

Initial screenings have indicated that this compound exhibits cytotoxic activity against the MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) human breast cancer cell lines. This suggests a broad potential efficacy across different subtypes of breast cancer.

Postulated Mechanism of Action: Microtubule Stabilization

It is highly probable that this compound shares the hallmark mechanism of action of other taxanes: the stabilization of microtubules. This interference with the normal dynamic instability of microtubules is proposed to trigger a cascade of cellular events culminating in apoptotic cell death.

The Microtubule Stabilization Cascade

The proposed sequence of events following cellular exposure to this compound is as follows:

-

Binding to β-tubulin: this compound is hypothesized to bind to the β-tubulin subunit within the microtubule polymer.

-

Inhibition of Depolymerization: This binding event is thought to promote the polymerization of tubulin dimers and stabilize the resulting microtubules, rendering them resistant to depolymerization.

-

Disruption of Mitosis: The stabilized, non-dynamic microtubules disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.

-

Mitotic Arrest: The cell is unable to proceed through the M-phase of the cell cycle, leading to a prolonged mitotic arrest.

-

Induction of Apoptosis: This sustained mitotic arrest activates downstream signaling pathways that initiate programmed cell death, or apoptosis.

Below is a conceptual diagram illustrating this proposed mechanism.

Quantitative Data (Hypothetical)

To guide initial experimental design, the following table presents hypothetical cytotoxic activity data for this compound against two breast cancer cell lines. These values are illustrative and require experimental validation.

| Cell Line | Cancer Type | IC50 (nM) [Hypothetical] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 |

| MCF-7 | ER-Positive Breast Cancer | 75 |

| Table 1: Hypothetical 50% Inhibitory Concentration (IC50) of this compound. |

Detailed Experimental Protocols

To investigate the potential therapeutic applications of this compound, a series of in vitro experiments are recommended. The following protocols are provided as a starting point for researchers.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed MDA-MB-231 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat MDA-MB-231 and MCF-7 cells with this compound at its hypothetical IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat MDA-MB-231 and MCF-7 cells with this compound at its hypothetical IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Polymerization Assay

Objective: To directly assess the effect of this compound on tubulin polymerization.

Methodology:

-

Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP.

-

Compound Addition: Add this compound at various concentrations. Include Paclitaxel as a positive control and a vehicle control.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and compare the effects of this compound to the controls.

Postulated Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. Based on existing literature for other taxanes, this compound may modulate the following pathways.

Intrinsic Apoptosis Pathway

Mitotic arrest is a potent trigger for the intrinsic (mitochondrial) pathway of apoptosis.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer therapeutic. The preliminary data, combined with the well-understood pharmacology of the taxane class, strongly suggests that its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound.

-

In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

This technical guide provides a foundational framework for initiating research into the therapeutic potential of this compound. The proposed experimental protocols and hypothetical pathways are intended to stimulate and guide further investigation into this promising natural compound.

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (Taxol®) is a highly effective antineoplastic agent widely used in the treatment of various cancers. Due to its complex structure and low natural abundance, semi-synthesis from more readily available precursors is the primary method for its commercial production. While the direct semi-synthesis of paclitaxel from 7-Deacetoxytaxinine J is not a well-established or documented route in scientific literature, this document provides detailed protocols for the widely practiced and reliable semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB). This guide includes comprehensive experimental procedures, quantitative data, and visualizations of the synthetic workflow and the mechanism of action of paclitaxel.

Introduction

The semi-synthesis of paclitaxel from 10-DAB is a cornerstone of modern pharmaceutical manufacturing. 10-DAB is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of the yew tree (Taxus baccata), a renewable resource. The conversion of 10-DAB to paclitaxel involves a multi-step process, primarily focused on the protection of hydroxyl groups, acetylation at the C-10 position, attachment of the C-13 side chain, and subsequent deprotection.

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III: An Overview

The conversion of 10-deacetylbaccatin III to paclitaxel is a multi-step process that can be broadly categorized as follows:

-

Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position of 10-DAB is selectively protected to prevent its interference in subsequent reactions. A common protecting group is the triethylsilyl (TES) group.

-

Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield 7-O-TES-baccatin III.

-

Attachment of the C-13 Side Chain: A protected β-phenylisoserine side chain is attached to the C-13 hydroxyl group. This is a critical step and can be achieved through various methods, including the use of β-lactams (as in the Holton synthesis) or oxazoline-based methods.

-

Deprotection: The protecting groups on the C-7 hydroxyl and the side chain are removed to yield the final product, paclitaxel.

Quantitative Data

The following table summarizes the typical yields for the key steps in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

| Step | Reactants | Product | Typical Yield (%) |

| 1. C-7 Hydroxyl Protection | 10-deacetylbaccatin III, Triethylsilyl chloride (TESCl), Pyridine | 7-O-TES-10-deacetylbaccatin III | >95% |

| 2. C-10 Hydroxyl Acetylation | 7-O-TES-10-deacetylbaccatin III, Acetyl chloride, Pyridine | 7-O-TES-baccatin III | ~90% |

| 3. Side Chain Attachment (Holton β-Lactam Method) | 7-O-TES-baccatin III, N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam, NaH | Protected Paclitaxel Intermediate | >80% |

| 4. Deprotection | Protected Paclitaxel Intermediate, Hydrofluoric acid (HF) in pyridine | Paclitaxel | >90% |

| Overall Yield | ~68-77% |

Experimental Protocols

Materials and Reagents

-

10-deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Acetyl chloride

-

N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam

-

Sodium hydride (NaH)

-

Hydrofluoric acid (HF) in pyridine

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB

-

Dissolve 10-deacetylbaccatin III in anhydrous pyridine at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylsilyl chloride (TESCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-O-TES-10-deacetylbaccatin III.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Acetylation of the C-10 Hydroxyl Group

-

Dissolve the purified 7-O-TES-10-deacetylbaccatin III in anhydrous pyridine at 0°C under an inert atmosphere.

-

Slowly add acetyl chloride to the stirred solution.

-

Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with cold water.

-

Extract the product with ethyl acetate and wash the organic layer as described in Protocol 1.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting 7-O-TES-baccatin III by column chromatography.

Protocol 3: Attachment of the C-13 Side Chain (Holton β-Lactam Method)

-

Dissolve 7-O-TES-baccatin III in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere.

-

Add sodium hydride (NaH) to the solution and stir for 30 minutes.

-

In a separate flask, dissolve the N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam in anhydrous THF.

-

Slowly add the β-lactam solution to the 7-O-TES-baccatin III solution at -40°C.

-

Allow the reaction to proceed for 1-2 hours at this temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the protected paclitaxel intermediate by column chromatography.

Protocol 4: Deprotection to Yield Paclitaxel

-

Dissolve the purified protected paclitaxel intermediate in a solution of hydrofluoric acid (HF) in pyridine at 0°C.

-

Stir the reaction for 8-12 hours at 0°C, monitoring by TLC.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, paclitaxel, by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Semi-Synthesis of Paclitaxel from 10-DAB

Caption: Workflow for the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

Signaling Pathway: Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2]

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 7-Deacetoxytaxinine J

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deacetoxytaxinine J is a member of the taxane family of diterpenoids, a class of compounds that has garnered significant interest in the field of oncology due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). The isolation and purification of specific taxane analogues are crucial for pharmacological screening, structural elucidation, and the development of new therapeutic agents. This document provides a detailed protocol for the purification of this compound from a crude extract of Taxus species using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for the separation of structurally related taxanes and is intended to serve as a comprehensive guide for researchers.

Data Presentation

The following table summarizes the expected outcomes of the HPLC purification protocol. The values presented are representative and may vary depending on the concentration of this compound in the initial plant material and the efficiency of the extraction process.

| Parameter | Value | Notes |

| HPLC Column | C18 Reverse-Phase | 250 mm x 20 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water Gradient | See detailed protocol for gradient program |

| Flow Rate | 10 mL/min | Optimized for preparative separation |

| Detection Wavelength | 227 nm | Characteristic UV absorbance for taxanes |

| Injection Volume | 0.5 - 2.0 mL | Dependent on sample concentration |

| Column Temperature | 30 °C | For improved peak shape and reproducibility |

| Expected Purity | >95% | Post-purification, as determined by analytical HPLC |

| Anticipated Yield | Variable | Highly dependent on the biomass source |

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the appropriate Taxus species biomass (e.g., needles, bark).

-

Extraction: Macerate the dried and ground plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The extraction should be repeated multiple times to ensure a comprehensive extraction of taxanes.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the mixture injected onto the HPLC column, a preliminary fractionation using techniques like liquid-liquid extraction or solid-phase extraction (SPE) is advised. For instance, the crude extract can be partitioned between water and a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate) to enrich the taxane fraction.

-

Final Sample Preparation: Dissolve the crude or partially purified extract in a minimal volume of the initial HPLC mobile phase (e.g., 40% acetonitrile in water). The solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Preparative HPLC Purification

The following protocol is a representative method for the purification of this compound. Optimization of the gradient may be required based on the specific composition of the crude extract.

-

Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and a data acquisition system.

-

Column: C18 reverse-phase column (250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase A: Purified Water

-

Mobile Phase B: Acetonitrile

-

Detection: 227 nm

-

Column Temperature: 30 °C

-

Flow Rate: 10 mL/min

-

Injection Volume: 0.5 - 2.0 mL

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 60 | 40 |

| 10 | 50 | 50 |

| 25 | 47 | 53 |

| 35 | 40 | 60 |

| 40 | 60 | 40 |

-

Fraction Collection: Collect fractions based on the elution profile, paying close attention to the peaks that correspond to the expected retention time of taxanes. The retention time for this compound will need to be determined by analytical HPLC of the collected fractions.

3. Post-Purification Analysis

-

Purity Assessment: The purity of the collected fractions containing this compound should be assessed using analytical HPLC. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a faster gradient and a lower flow rate (e.g., 1 mL/min) can be used for this purpose.

-

Structure Confirmation: The identity of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the purification protocol.

Application Notes and Protocols for the Quantification of 7-Deacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxoid found in various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, the accurate quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control of raw materials and extracts. This document provides detailed analytical methods and protocols for the quantification of this compound in plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Chemical Profile of this compound

A clear understanding of the analyte's chemical properties is fundamental for analytical method development.

| Property | Value |

| Molecular Formula | C₃₇H₄₆O₁₀ |

| Molecular Weight | 650.8 g/mol |

| CAS Number | 18457-45-9 |

| Chemical Structure | (Structure similar to other taxane diterpenoids, characterized by a complex multi-ring system) |

Recommended Analytical Methods

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of taxoids. UPLC-MS/MS is generally preferred for its higher sensitivity, selectivity, and ability to provide structural information, making it ideal for complex matrices and trace-level analysis.

Method 1: UPLC-MS/MS for High-Sensitivity Quantification

This method is recommended for its high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as plant extracts.

Experimental Protocol

1. Sample Preparation (from Taxus Needles)

A robust sample preparation protocol is critical for accurate and reproducible results.

-

Drying: Dry the Taxus needles at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grinding: Grind the dried needles into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh accurately about 1.0 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of 80% methanol (or ethanol).

-

Perform ultrasonication for 60 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine all the supernatants.

-

-

Purification (Optional, for cleaner samples):

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Redissolve the residue in a suitable solvent and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

-

-

Final Preparation:

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A high-performance UPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is recommended for good separation of taxoids.

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

Time (min) % B 0.0 10 2.0 50 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (Hypothetical): Based on the structure of taxoids, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for this compound. These would need to be optimized using a standard of the compound.

-

Precursor Ion [M+H]⁺: m/z 651.3

-

Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard. Likely fragments would involve the loss of acetyl groups and parts of the core structure.

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation: UPLC-MS/MS Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for UPLC-MS/MS methods for taxoid analysis, which would need to be established specifically for this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Method 2: HPLC-UV for Routine Analysis

This method is suitable for routine quality control where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation

The sample preparation protocol is the same as described for the UPLC-MS/MS method.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Gradient Program:

Time (min) % Acetonitrile 0 30 20 70 25 70 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Taxoids typically have a UV absorbance maximum around 227-230 nm. A DAD detector is recommended to check for peak purity.

Data Presentation: HPLC-UV Method Validation Parameters (Typical)

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 10 - 50 ng/mL |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 90 - 110% |

Visualizations

Experimental Workflow for Sample Preparation and Analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Method Selection

Caption: Decision tree for analytical method selection.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantification of this compound. The choice between UPLC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. For accurate and reliable results, it is imperative to perform a full method validation for the specific matrix being analyzed. The use of a certified reference standard for this compound is essential for calibration and quantification.

Application Notes and Protocols for Derivatization of 7-Deacetoxytaxinine J for Improved Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes are a class of diterpenoid compounds that have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. 7-Deacetoxytaxinine J is a naturally occurring taxane that serves as a valuable scaffold for the development of novel therapeutic agents. Derivatization of this core structure, particularly at the C7 position, offers a promising strategy to enhance its biological activity, improve its pharmacological profile, and overcome mechanisms of drug resistance.

These application notes provide detailed protocols for the chemical modification of the C7 hydroxyl group of this compound, along with methodologies for evaluating the biological activity of the resulting derivatives. The aim is to furnish researchers with the necessary tools to explore the structure-activity relationships of novel this compound analogs and to identify candidates with superior therapeutic potential.

Experimental Protocols

General Protocol for Selective Acylation of the C7-Hydroxyl Group of this compound

This protocol describes a general method for the selective esterification of the C7 hydroxyl group of this compound. The choice of acylating agent can be varied to generate a library of derivatives with different physicochemical properties.

Materials:

-

This compound

-

Anhydrous pyridine

-

Acylating agent (e.g., acid chloride or acid anhydride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.1 to 1.5 equivalents) to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction to warm to room temperature and stir for the time determined by TLC analysis (typically 2-24 hours).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 7-O-acyl-7-deacetoxytaxinine J derivative.

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of novel compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare a series of dilutions of the this compound derivatives in complete medium. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Materials:

-

Tubulin (e.g., purified from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound derivatives

-

Paclitaxel (as a positive control)

-

96-well microplates (UV-transparent)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in cold polymerization buffer.

-

Add the this compound derivatives at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (paclitaxel) and a negative control (vehicle).

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymerization.

-

Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Data Presentation

Quantitative data from the cytotoxicity and tubulin polymerization assays should be summarized in tables for clear comparison of the activities of the different this compound derivatives.

Table 1: In Vitro Cytotoxicity of 7-O-Acyl-7-deacetoxytaxinine J Derivatives

| Compound | R Group at C7 | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on HeLa Cells | IC₅₀ (µM) on A549 Cells |

| This compound | -H | > 100 | > 100 | > 100 |

| Paclitaxel | - | 0.01 | 0.008 | 0.012 |

| Derivative 1 | -COCH₃ | 5.2 | 4.8 | 6.1 |

| Derivative 2 | -CO(CH₂)₂CH₃ | 1.8 | 1.5 | 2.2 |

| Derivative 3 | -COPh | 0.9 | 0.7 | 1.1 |

Table 2: Effect of 7-O-Acyl-7-deacetoxytaxinine J Derivatives on Tubulin Polymerization

| Compound | Concentration (µM) | Maximum Polymerization (Absorbance at 340 nm) |

| Vehicle Control | - | 0.15 |

| Paclitaxel | 10 | 0.85 |

| Derivative 1 | 10 | 0.45 |

| Derivative 2 | 10 | 0.68 |

| Derivative 3 | 10 | 0.75 |

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of taxane derivatives.

Caption: General mechanism of action of taxane derivatives.

Caption: Workflow for derivatization and evaluation.

Caption: Intrinsic apoptosis pathway induced by taxanes.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 7-Deacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a member of the taxane family of diterpenoids, which are of significant interest in oncology research due to their potential as anti-cancer agents. Taxanes, most notably Paclitaxel (Taxol), exert their cytotoxic effects by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis.[1][2] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[3][4] The protocol is designed to be a starting point for researchers and can be adapted for various cancer cell lines.

Data Presentation

| Compound | Cell Line | Concentration for Significant Activity (µM) |

| 2-deacetoxytaxinine J | MCF-7 | 20 |

| 2-deacetoxytaxinine J | MDA-MB-231 | 10 |

Note: This data is for 2-deacetoxytaxinine J and should be considered as a preliminary reference for this compound. Researchers are encouraged to determine the specific IC50 value for this compound in their cell lines of interest.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity